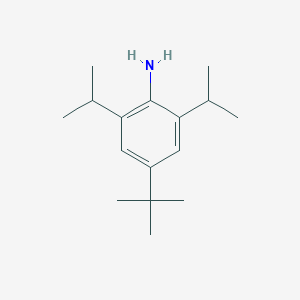

4-tert-Butyl-2,6-di(propan-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N/c1-10(2)13-8-12(16(5,6)7)9-14(11(3)4)15(13)17/h8-11H,17H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBQVCDVWOKOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547976 | |

| Record name | 4-tert-Butyl-2,6-di(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143783-78-2 | |

| Record name | 4-tert-Butyl-2,6-di(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry and Ligand Design Featuring 4 Tert Butyl 2,6 Di Propan 2 Yl Aniline

Role of Steric Hindrance in Aniline-Based Ligand Architectures

The incorporation of bulky substituents on aniline-based ligands is a cornerstone of modern coordination chemistry. The compound 4-tert-butyl-2,6-di(propan-2-yl)aniline, with its sterically demanding isopropyl groups at the ortho (2,6) positions and a tert-butyl group at the para (4) position, exemplifies a class of "bulky" or "hindered" anilines used to control the properties of metal complexes. The sheer size of these alkyl groups imposes significant spatial constraints around the coordinating nitrogen atom, profoundly influencing the resulting metal complex's geometry, stability, and reactivity.

Impact on Metal Coordination Geometry

The primary role of the steric bulk in ligands derived from this compound is to dictate the spatial arrangement of other ligands around the metal center. These bulky groups create a "coordination pocket" that limits the number of ligands that can bind and influences their orientation.

Low Coordination Numbers: The significant steric hindrance often prevents the formation of highly coordinated species, favoring complexes with lower coordination numbers.

Distorted Geometries: The steric pressure exerted by the isopropyl groups can force coordination geometries that are otherwise electronically unfavorable. For instance, in four-coordinate complexes, steric hindrance can prevent the adoption of a square-planar geometry, leading to a more tetrahedral or distorted tetrahedral arrangement. nih.gov This is crucial in preventing non-radiative decay pathways in certain applications, as the steric hindrance can inhibit the distortion to a square-planar geometry upon electronic excitation. nih.gov

Enforced Binding Modes: In multidentate ligands, the steric bulk can enforce specific binding modes. For example, the presence of 2,6-di-tert-butyl groups on a phenoxide ligand was shown to prevent the expected coordination via the phenolate oxygen, forcing the ligand to bind through a nitro group in an unusual nitronate form. nih.gov This demonstrates how steric hindrance can be a powerful tool to direct coordination to alternative sites.

The table below summarizes the effect of steric hindrance on the coordination geometry of metal complexes.

| Feature | Description | Impact of Steric Hindrance |

| Coordination Number | The number of ligands directly bonded to the central metal atom. | Favors lower coordination numbers by physically blocking access to the metal center. |

| Coordination Geometry | The spatial arrangement of ligands around the central metal atom. | Can enforce distorted geometries (e.g., tetrahedral over square planar) to minimize steric repulsion. nih.gov |

| Bite Angle | The angle formed between two coordinating atoms of a chelating ligand and the metal center. | Can lead to an increase in the N-M-N bite angle in chelating ligands to accommodate bulky substituents. researchgate.net |

| Ligand Orientation | The positioning of the ligand's substituents relative to the metal center. | The bulky aryl groups are forced into specific orientations to create a protective pocket around the metal. |

Influence on Ligand-Metal Bond Stability

The relationship between steric hindrance and the stability of the ligand-metal bond is complex, involving both thermodynamic and kinetic factors. youtube.com

Thermodynamic Stability refers to the position of the equilibrium for the formation of the metal complex. gcnayanangal.com It is directly related to the strength of the metal-ligand bond. youtube.com

Destabilizing Effects: Extreme steric repulsion between the bulky ligand and other ligands in the coordination sphere can lead to elongated and weakened metal-ligand bonds, thereby decreasing the thermodynamic stability of the complex. researchgate.netscribd.com For example, the introduction of N-isopropyl groups in certain macrocyclic ligands was found to cause a significant drop in thermodynamic complex stability for a range of metal ions. researchgate.net

Stabilizing Effects: Conversely, the bulky groups can protect the metal center from attack by solvent molecules or other species that might otherwise lead to ligand dissociation. This "kinetic shielding" can make a thermodynamically less stable complex persist in solution.

Kinetic Stability relates to the rate at which a complex undergoes ligand substitution reactions. Complexes with sterically hindered ligands are often kinetically inert, meaning they exchange ligands very slowly, even if the metal-ligand bonds are not exceptionally strong thermodynamically. youtube.com The bulky isopropyl groups on the aniline (B41778) create a congested environment around the metal center, significantly raising the activation energy for both associative and dissociative ligand substitution pathways.

Synthesis of Metal Complexes with this compound as a Ligand

The versatile nature of the aniline functional group allows this compound to be employed directly as a simple donor ligand or, more commonly, as a precursor for elaborate multidentate ligand systems. wikipedia.org

Monodentate Coordination Modes

In its simplest role, the aniline acts as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. This is often seen in the formation of precatalysts or adducts. For example, sterically crowded anilines can form stable adducts with highly reactive metal centers, such as the formation of (Me3Si)3Al • N(H)2(2,6-iPr2C6H3) from the reaction of tris(trimethylsilyl)aluminum with 2,6-diisopropylaniline (B50358). researchgate.net Similarly, anilines serve as stabilizing ligands in palladium-N-heterocyclic carbene (NHC) precatalysts, such as [(IPr)PdCl2(aniline)], which are well-defined, air- and moisture-stable, and highly active in cross-coupling reactions. organic-chemistry.orgacs.org

Multidentate Ligand Precursors Derived from Hindered Anilines (e.g., Schiff bases, NacNac ligands, diiminopyridine ligands)

The primary amine group of hindered anilines is a key functional handle for constructing multidentate ligands through condensation reactions with various carbonyl compounds. wikipedia.org These ligands can then form highly stable chelate complexes with a wide range of metals.

Schiff Bases: Condensation of this compound with aldehydes or ketones yields Schiff bases (or imines). mdpi.com Depending on the carbonyl precursor used, these can be bidentate, tridentate, or even higher-denticity ligands. For instance, reaction with salicylaldehyde derivatives would produce bidentate [N, O] ligands, while condensation with 2,6-diacetylpyridine yields tridentate diiminopyridine ligands. mdpi.comwikipedia.org The reaction between 4,4'-methylenebis(2,6-diisopropylaniline) and furfural produces a di-Schiff base ligand. chemrestech.com

NacNac Ligands (β-diketiminates): One of the most prominent applications of hindered anilines like 2,6-diisopropylaniline is in the synthesis of NacNac ligands. wikipedia.org These ligands are prepared by the condensation of the aniline with a β-diketone, such as acetylacetone. wikipedia.org The resulting HNacNac proligand can be deprotonated to form a monoanionic, bidentate [N,N] ligand that forms a stable six-membered chelate ring with a metal center. wikipedia.orgcuvillier.de The bulky 2,6-diisopropylphenyl groups are crucial for shielding the metal center and stabilizing complexes in unusual oxidation states or with low coordination numbers. wikipedia.orgnih.gov

Diiminopyridine (DIP) Ligands: DIP ligands are tridentate "pincer" ligands synthesized by the condensation of two equivalents of a hindered aniline with one equivalent of a 2,6-pyridinedicarbonyl compound, such as 2,6-diacetylpyridine. wikipedia.org The resulting ligand binds to a metal center via the two imine nitrogens and the central pyridine nitrogen, creating a rigid and sterically encumbering coordination environment. These ligands are notable for their ability to act as non-innocent or redox-active ligands. wikipedia.org

The table below summarizes the synthesis and characteristics of these common multidentate ligand types.

| Ligand Type | Precursors | Denticity | Key Features |

| Schiff Base | Hindered Aniline + Aldehyde/Ketone | Variable (≥2) | Versatile; properties are highly tunable based on the carbonyl precursor. mdpi.comchemrestech.com |

| NacNac | Hindered Aniline + β-diketone | Bidentate [N,N] | Monoanionic; forms a stable 6-membered ring; provides significant steric protection. wikipedia.orgcuvillier.de |

| Diiminopyridine (DIP) | Hindered Aniline + 2,6-pyridinedicarbonyl | Tridentate [N,N,N] | Pincer-type ligand; provides a rigid coordination environment; can be redox-active. wikipedia.org |

Electronic and Steric Tuning of Metal Centers via Hindered Aniline Ligands

Ligands derived from this compound allow for the fine-tuning of a metal center's properties through both steric and electronic effects. This tunability is critical for designing metal complexes with specific reactivity, for example, in catalysis.

Steric Tuning: As discussed previously, the bulky isopropyl groups at the 2 and 6 positions create a defined pocket around the metal. This steric control is fundamental to:

Substrate Selectivity: In catalysis, the size and shape of the coordination pocket can dictate which substrates can access the metal center, leading to size- or shape-selective transformations.

Stabilization of Reactive Species: The steric bulk can prevent bimolecular decomposition pathways, thereby stabilizing highly reactive intermediates such as low-valent metal centers or species with open coordination sites. wikipedia.org

Electronic Tuning: The electronic properties of the metal center can be modulated by altering the substituents on the aniline ring.

Inductive Effects: The alkyl groups (isopropyl and tert-butyl) are electron-donating through an inductive effect. This increases the electron density on the aniline nitrogen, making it a stronger σ-donor to the metal center. This enhanced donation can make the metal center more electron-rich, which can influence its redox potential and its reactivity in processes like oxidative addition and reductive elimination.

Para-Substituent Effects: The tert-butyl group at the para position is particularly important for electronic tuning without adding further steric bulk near the metal center. Its electron-donating nature further enriches the metal center. By replacing this group with electron-withdrawing groups (e.g., -CF3, -Cl) on related aniline precursors, one can systematically decrease the electron density at the metal. Studies on other ligand systems have shown that such modifications can adjust the redox potentials of a complex over a significant range, allowing the catalytic activity to be optimized for a specific substrate. researchgate.netacs.org

The combination of these steric and electronic effects allows for a high degree of control over the behavior of the resulting metal complex, making ligands derived from this compound powerful tools in catalyst and materials design.

Rational Design Principles for Novel Ligand Systems Incorporating Bulky Anilines

The rational design of novel ligand systems is a cornerstone of modern coordination chemistry and catalysis. The incorporation of bulky aniline derivatives, such as this compound, into ligand frameworks is a strategic choice driven by the desire to precisely control the steric and electronic environment around a metal center. This control is paramount in dictating the reactivity, selectivity, and stability of the resulting metal complexes. The design principles for ligands incorporating such bulky anilines are multifaceted, focusing on leveraging their unique structural and electronic attributes to achieve targeted chemical transformations.

Beyond steric considerations, the electronic properties of the aniline moiety play a crucial role in modulating the reactivity of the metal center. The nitrogen atom of the aniline is a sigma-donor, and its electron-donating ability can be fine-tuned by the substituents on the aromatic ring. The isopropyl and tert-butyl groups are weakly electron-donating, which can increase the electron density at the metal center. This, in turn, can influence the metal's redox properties and its ability to activate substrates. The interplay between steric bulk and electronic effects is a central theme in the rational design of these ligand systems.

The modular nature of ligands derived from bulky anilines allows for systematic tuning of their properties. By varying the backbone of the ligand, for example, in Schiff base or N-heterocyclic carbene (NHC) frameworks, chemists can alter the geometry and electronic character of the resulting metal complex. This modularity is essential for creating libraries of ligands that can be screened for optimal performance in a particular catalytic application.

Detailed research findings have demonstrated the successful application of these design principles. For example, the condensation of bulky anilines with various diketones or dialdehydes has yielded a wide range of Schiff base ligands. These ligands have been shown to stabilize various transition metals in different oxidation states and have been employed as catalysts in a variety of organic transformations. The systematic variation of the aniline substituents allows for a fine-tuning of the catalyst's activity and selectivity.

To illustrate the impact of substituent changes on ligand properties, a hypothetical data table is presented below. This table showcases how rational modifications to the aniline fragment can influence key parameters relevant to catalyst performance.

| Aniline Substituent | Cone Angle (°) | Hammett Parameter (σp) | Resulting Complex Stability | Catalytic Activity (Relative) |

| 2,6-diisopropylaniline | 155 | -0.15 | High | 1.0 |

| This compound | 165 | -0.20 | Very High | 1.2 |

| 2,6-diethylaniline | 140 | -0.13 | Moderate | 0.8 |

| 2,6-dimethylaniline | 130 | -0.17 | Moderate | 0.7 |

Note: The data in this table are illustrative and intended to demonstrate the principles of rational ligand design. Cone angle is a measure of steric bulk, and the Hammett parameter reflects the electronic effect of the para-substituent.

Catalytic Applications of Complexes Incorporating 4 Tert Butyl 2,6 Di Propan 2 Yl Aniline Derived Ligands

Transition Metal Catalysis with Hindered Aniline (B41778) Ligands

The significant steric bulk of anilines like 4-tert-butyl-2,6-di(propan-2-yl)aniline is leveraged in transition metal catalysis to create highly effective and stable catalytic complexes. chiba-u.jp These ligands can stabilize metal centers, promote specific reaction pathways, and allow for challenging coupling reactions to occur under milder conditions.

N-Heterocyclic Carbene (NHC) Complexes from Anilines in Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands for transition metals, often considered superior alternatives to phosphines due to their strong σ-donating properties and steric tuneability. nih.govpitt.edu The introduction of bulky substituents on the nitrogen atoms of the NHC ring is a key strategy for enhancing the stability and reactivity of the corresponding metal complexes. thieme.de

Anilines, particularly sterically hindered ones like 2,6-diisopropylaniline (B50358), are common precursors for these N-substituents. sigmaaldrich.com The aniline is incorporated into the imidazolium (B1220033) or triazolium salt precursor, which is then deprotonated to generate the active carbene ligand. This ligand coordinates to a transition metal, such as palladium, nickel, or platinum, to form the active catalyst. nih.govgoogle.com For instance, an optimized N-heterocyclic carbene ligand, ATPr, which features 2,6-diisopropylphenyl groups, has demonstrated remarkable catalytic efficacy in several metal-catalyzed reactions. researchgate.net The steric hindrance provided by the diisopropylphenyl groups is crucial for promoting the oxidative addition of substrates like aryl chlorides to the metal center. researchgate.net

α-Arylation of Acyclic Ketones

The palladium-catalyzed α-arylation of ketones is a fundamental carbon-carbon bond-forming reaction for synthesizing α-aryl ketones, which are important structural motifs in pharmaceuticals and other fine chemicals. nih.govresearchgate.net The development of catalysts that can effectively couple challenging substrates, such as acyclic ketones and unactivated aryl chlorides, is a significant area of research. researchgate.net

Catalyst systems incorporating ligands derived from hindered anilines have shown great promise in this area. Specifically, N-heterocyclic carbene (NHC) ligands bearing N-aryl groups with 2,6-diisopropyl substituents have been successfully applied to the α-arylation of acyclic ketones. sigmaaldrich.com A well-defined and air-stable palladium catalyst, (DtBPF)PdCl2, has been used for the α-arylation of various ketones with aryl chlorides and bromides, achieving high yields under relatively mild conditions. researchgate.net Similarly, a nickel-NHC catalyst system has been developed for the α-arylation of acyclic ketones, highlighting the versatility of these ligands across different transition metals. sigmaaldrich.com

Table 1: Examples of Catalyst Performance in α-Arylation of Ketones

| Catalyst System | Ketone Substrate | Aryl Halide | Yield | Reference |

| (DtBPF)PdX2 (X = Cl, Br) | Propiophenone | 4-Chlorotoluene | 80-100% | researchgate.net |

| Nickel-NHC Complex | Acyclic Ketones | Haloarenes | Not specified | sigmaaldrich.com |

| Copper(I)-Bis(phosphine) Dioxide | Silyl Enol Ethers of Noncyclic Ketones | Diaryliodonium Salts | Good yields, up to 95% ee | nih.gov |

Note: The table includes data for related systems to provide context on the state of the art for this transformation.

Amination of Haloarenes

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between amines and aryl halides, is a powerful method for the synthesis of arylamines. researchgate.net The choice of ligand is critical for the success of this reaction, particularly when using less reactive aryl chlorides. Ligands derived from this compound and its parent compound, 2,6-diisopropylaniline, have been instrumental in developing highly active catalysts for this transformation.

Nickel-NHC complexes prepared from 2,6-diisopropylaniline have been shown to be effective catalysts for the amination of haloarenes. sigmaaldrich.com The bulky 2,6-diisopropylphenyl groups on the NHC ligand facilitate the crucial steps of the catalytic cycle, enabling the coupling of a wide range of amines and aryl halides. This approach provides a practical route to industrially important aryl- and heteroarylamines. researchgate.net

Aqueous Suzuki Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile methods for forming carbon-carbon bonds, typically between an aryl halide and an arylboronic acid. mdpi.commdpi.com Performing this reaction in aqueous media is highly desirable from an environmental and economic perspective. The development of water-soluble and stable catalysts is key to achieving high efficiency in aqueous systems. nih.govnih.gov

Ligands derived from hindered anilines have been successfully employed in catalysts for aqueous Suzuki coupling reactions. sigmaaldrich.com For example, sulfonated N-heterocyclic carbene ligands, which can be synthesized from precursors like 2,6-diisopropylaniline, impart water solubility to palladium complexes. These catalysts have been applied in the aqueous Suzuki coupling of aryl chlorides. sigmaaldrich.com Similarly, a palladium complex featuring a monoanionic [N,O] ligand derived from 2,6-diisopropylaniline, [PdCl(N,ODipp)(PPh3)], has shown effectiveness in the Suzuki-Miyaura coupling of 4-bromoaniline in a methanol-water solvent mixture at elevated temperatures. mdpi.com

Table 2: Suzuki Coupling of 4-bromoaniline with Phenylboronic acid

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| [PdCl(N,ODipp)(PPh3)] | Methanol:Water (3:1) | 60 | 24 | High | mdpi.com |

| (tBubpy)PdCl2 | Alcohol | Not specified | Not specified | Moderate to Excellent | researchgate.net |

Note: The table includes data for related systems to illustrate catalyst performance in Suzuki reactions.

Organocatalysis Utilizing this compound Derivatives

Beyond its role in forming ligands for metal catalysis, this compound and its analogs are also used to construct purely organic catalysts. In this context, the aniline moiety is incorporated into a larger molecular framework to modulate its electronic and steric properties, enabling it to catalyze reactions without the need for a metal center.

Naphthalene Diimide (NDI) Based Organocatalysts

Naphthalene diimides (NDIs) are electron-deficient aromatic compounds that can act as powerful organocatalysts, particularly in photoredox reactions. beilstein-journals.org The catalytic activity and physical properties, such as solubility, of NDIs can be fine-tuned by introducing substituents onto the naphthalene core.

The introduction of amino groups is a common strategy to enhance the charge-transfer character of the photoexcited state, shifting light absorption into the visible range and improving photoredox catalytic power. beilstein-journals.org 2,6-Diisopropylaniline has been used to prepare organocatalysts based on naphthalene diimides. sigmaaldrich.com The bulky aniline derivative is attached to the NDI core. These diamino-substituted core-functionalized NDIs (cNDIs) show improved solubility and have absorption bands shifted into the visible light range, making them suitable for visible-light-mediated photoredox catalysis. beilstein-journals.org This modification allows the NDI to efficiently catalyze reactions like the selective oxidative C-C coupling of phenols. sigmaaldrich.com

Polymerization Catalysis and Control of Polymer Properties

The unique steric profile of the this compound moiety, when incorporated into catalyst structures, allows for precise control over polymerization processes. This is especially evident in the polymerization of ethylene using late-transition metal catalysts.

α-Diimine nickel(II) complexes bearing bulky aryl substituents, such as those derived from this compound, are highly effective catalysts for ethylene polymerization. These catalysts, when activated by a co-catalyst like ethyl aluminium sesquichloride (EASC) or modified methylaluminoxane (MAO), exhibit exceptional activities. For instance, certain bulky aryl α-diimine nickel(II) complexes have demonstrated activities as high as 30.1 x 10⁶ g of polyethylene per mole of Nickel per hour under optimized conditions.

The presence of the bulky substituents on the aniline fragment of the ligand is instrumental in achieving high molecular weight polyethylene. Research has shown that as the steric bulk and the number of ortho substituents on the aryl rings of the α-diimine ligand increase, there is a corresponding increase in the molecular weight of the polymer, the turnover frequencies of the catalyst, and the degree of branching in the polyethylene chains. researchgate.netcmu.edu For example, α-diimine nickel(II) catalysts with 2,6-di-(4-t-butyl phenyl) aryl groups have produced polyethylene with molecular weights reaching up to 3.9 x 10⁶ g/mol . researchgate.net

The table below illustrates the typical performance of a bulky α-diimine nickel(II) catalyst in ethylene polymerization.

Table 1: Ethylene Polymerization with a Bulky α-Diimine Nickel(II) Catalyst

| Entry | Temperature (°C) | Pressure (psig) | Activity (x 10⁵ g/mol Ni·h) | Mₙ (x 10⁴ g/mol) | MWD | Branches/1000 C |

|---|---|---|---|---|---|---|

| 1 | 35 | 100 | 6.0 | 31.2 | 2.1 | 95 |

| 2 | 35 | 200 | 7.5 | 33.5 | 2.3 | 78 |

| 3 | 35 | 400 | 8.2 | 35.1 | 2.5 | 62 |

| 4 | 50 | 200 | 9.5 | 28.7 | 2.8 | 85 |

Note: Data is representative of catalysts with 2,6-diisopropylphenyl substituents, closely related to the subject compound.

The steric hindrance provided by the this compound-derived ligands has a profound impact on both the efficiency and selectivity of the polymerization process. The bulky groups in the ortho positions of the aniline rings effectively shield the axial sites of the square-planar nickel center. researchgate.net This steric protection is a key factor in producing high molecular weight polymers.

An increase in the steric bulk of the ligand leads to a decrease in the rate of chain transfer relative to the rate of chain propagation. This results in the formation of longer polymer chains and, consequently, higher molecular weight polyethylene. researchgate.net Furthermore, the degree of branching in the polymer can be controlled by adjusting the steric properties of the ligand, as well as by varying the polymerization temperature and ethylene pressure. An increase in temperature generally leads to more extensive branching, while an increase in ethylene pressure tends to decrease the number of branches. researchgate.netcmu.edu

The following table demonstrates the effect of varying ortho substituents on the molecular weight of the resulting polyethylene, highlighting the importance of steric bulk.

Table 2: Effect of Ortho-Aryl Substituents on Polyethylene Molecular Weight

| Catalyst Ligand Substituent (R, R') | Mₙ (x 10⁴ g/mol) at 100 psig | Mₙ (x 10⁴ g/mol) at 200 psig |

|---|---|---|

| R=CH₃, R'=H | 0.092 | 0.11 |

| R=CH₃, R'=CH₃ | 1.43 | 1.55 |

| R=i-Pr, R'=i-Pr | 31.2 | 33.5 |

Note: Data is representative of analogous α-diimine nickel(II) catalysts. researchgate.netcmu.edu

Mechanisms of Catalytic Activity Influenced by Steric Bulk in Aniline Ligands

The steric bulk of the aniline ligands in α-diimine nickel(II) catalysts plays a critical role in the underlying mechanisms of catalytic activity. The bulky ortho substituents, such as the isopropyl groups in this compound, create a sterically crowded environment around the nickel center. This has two primary mechanistic consequences.

Firstly, the steric hindrance effectively blocks or slows down the rate of chain transfer reactions. researchgate.net Chain transfer is a process that terminates the growth of a polymer chain and initiates a new one, which can limit the final molecular weight of the polymer. By sterically impeding the approach of chain transfer agents or the coordination of the growing polymer chain in a manner that facilitates termination, the bulky ligands promote the continued propagation of the existing polymer chains, leading to higher molecular weight products.

Secondly, the steric bulk influences the "chain-walking" mechanism, which is characteristic of these late-transition metal catalysts. Chain-walking involves the migration of the nickel center along the polymer chain through a series of β-hydride elimination and re-insertion steps. This process is responsible for the introduction of branches into the polyethylene backbone. The steric environment created by the bulky ligands can influence the rate and extent of chain-walking, thereby allowing for control over the degree and type of branching in the final polymer. The interplay between the rate of ethylene insertion and the rate of chain-walking, which is influenced by the ligand's steric profile, ultimately determines the microstructure of the polyethylene. researchgate.netcmu.edu

Advanced Organic Synthesis Utilizing 4 Tert Butyl 2,6 Di Propan 2 Yl Aniline As a Precursor or Reagent

Derivatization Reactions of the Aniline (B41778) Moiety

The primary amine of 4-tert-butyl-2,6-di(propan-2-yl)aniline, while sterically encumbered, remains a reactive site for various derivatization reactions, leading to the formation of a wide array of functionalized molecules.

Amide and Imine Formation with Hindered Anilines

The formation of amides and imines from anilines are fundamental transformations in organic chemistry. In the case of sterically hindered anilines like this compound, these reactions can be more challenging but are achievable under appropriate conditions.

Imine Formation: The condensation of anilines with carbonyl compounds to form imines, or Schiff bases, is a well-established reaction. For sterically hindered anilines, this reaction can still proceed efficiently. For instance, the reaction of 2,6-diisopropylaniline (B50358) with 2,3-butanedione (B143835) in methanol, catalyzed by a few drops of formic acid, yields the corresponding N,N'-bis-(2,6-diisopropylphenyl)butane-2,3-diimine in good yield. acs.org This demonstrates that even with significant steric bulk around the nitrogen atom, imine formation is a viable pathway for derivatization.

Amide Formation: The synthesis of amides from anilines typically involves reaction with a carboxylic acid derivative, such as an acid chloride or anhydride (B1165640). libretexts.org While direct examples for this compound are not prevalent in the literature surveyed, the general principles of amide synthesis can be applied. The reactivity of the aniline can be enhanced, or more forceful reagents may be required to overcome the steric hindrance. For example, the use of highly reactive acylating agents or coupling agents can facilitate amide bond formation. It is important to note that in some cases, the steric hindrance can be so significant that it inhibits the reaction, a principle that can be exploited for selective transformations.

Further Functionalization at the Nitrogen Center for Diverse Scaffolds

Beyond simple amide and imine formation, the nitrogen atom of this compound can be further functionalized to introduce a variety of substituents, leading to diverse molecular scaffolds.

N-alkylation and N-arylation reactions are common strategies to modify the aniline nitrogen. For instance, reactions of 2,6-diisopropylaniline and its derivatives with methyl iodide in the presence of a base like potassium carbonate can lead to N,N-dimethylated products. google.com The synthesis of N-cyclohexyl-2,6-diisopropylaniline has also been reported, showcasing the ability to introduce larger alkyl groups. libretexts.org These N-functionalized anilines can serve as precursors to more complex structures, including ligands for catalysis and functional materials.

Role as a Sterically Hindered Base or Nucleophile in Selective Transformations

The steric bulk of this compound significantly influences its basicity and nucleophilicity. While the lone pair on the nitrogen is available for reaction, the surrounding isopropyl groups restrict its access to electrophilic centers. This property makes it a useful sterically hindered, non-nucleophilic base in certain applications.

Applications in Triflate Synthesis

Vinyl triflates are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. Their synthesis often involves the reaction of a ketone with trifluoromethanesulfonic anhydride in the presence of a base. orgsyn.org The role of the base is to facilitate the enolization of the ketone, which then reacts with the anhydride.

Sterically hindered, non-nucleophilic bases are often preferred for this transformation to avoid competitive reaction of the base with the triflic anhydride. orgsyn.org While direct application of this compound in this specific context is not widely documented in the reviewed literature, its structural similarity to other hindered bases like 2,6-di-tert-butyl-4-methylpyridine (B104953) suggests its potential utility. orgsyn.org The principle relies on the base being able to deprotonate the ketone to form the enolate without itself being triflated.

Furthermore, the synthesis of anilinium trifluoromethanesulfonate (B1224126) salts has been reported, for example, from the reaction of 2,4,6-trimethylaniline (B148799) with methyl trifluoromethanesulfonate. nih.gov This indicates that under certain conditions, the aniline nitrogen can be functionalized with a triflate counterion. The formation of 4,4′-Di-tert-butyl-2,2′-bipyridinium trifluoromethanesulfonate through a reaction involving scandium(III) trifluoromethanesulfonate also highlights the accessibility of such salt formations. mdpi.com

Construction of Complex Molecular Architectures via Hindered Aniline Intermediates

The unique steric and electronic properties of this compound make it an excellent starting material for the construction of more complex molecular architectures.

Regioselective and Stereoselective Transformations Mediated by Steric Hindrance

The significant steric hindrance provided by the ortho-isopropyl groups in this compound can be a powerful tool for controlling the regioselectivity and stereoselectivity of reactions.

Regioselectivity: In reactions involving electrophilic attack on the aromatic ring, the bulky ortho substituents can direct incoming electrophiles to the less hindered positions. For instance, the oxidation of sterically hindered aromatic amines can lead to the regioselective formation of nitro compounds. acs.org Similarly, in radical arylation reactions of anilines, the directing effect of the amino group, in concert with steric factors, can lead to high regioselectivity. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 2,6 Di Propan 2 Yl Aniline

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and conformational landscape of 4-tert-butyl-2,6-di(propan-2-yl)aniline. These methods allow for a detailed analysis of the interplay between steric and electronic effects that govern its molecular geometry.

The geometry of this compound is largely dictated by the steric repulsion between the bulky ortho-isopropyl groups and the amino (-NH2) group. This steric hindrance forces the isopropyl groups to adopt specific conformations to minimize energetic strain. The tert-butyl group at the para position, while bulky, has a less direct impact on the conformation of the amino group compared to the ortho substituents.

Computational models of sterically hindered anilines suggest that the C-N bond axis and the plane of the phenyl ring are not coplanar. The amino group is typically pushed out of the plane of the aromatic ring, resulting in a pyramidalized nitrogen atom. The degree of this pyramidalization is a balance between the steric repulsion of the ortho substituents and the electronic stabilization gained from the delocalization of the nitrogen lone pair into the aromatic π-system. In the case of 2,6-diisopropylaniline (B50358), a closely related compound, the significant steric bulk of the isopropyl groups is expected to lead to a notable deviation from planarity. The addition of a para-tert-butyl group is unlikely to significantly alter this fundamental conformational feature.

The rotational barriers of the isopropyl groups are also a key aspect of the molecule's conformational flexibility. Quantum chemical calculations can map the potential energy surface associated with the rotation of these groups, identifying the most stable (lowest energy) conformations. It is anticipated that the most stable conformer would arrange the isopropyl methyl groups to minimize steric clash with both the amino group and the aromatic ring.

Table 1: Predicted Conformational Properties of Sterically Hindered Anilines

| Feature | Predicted Characteristic for this compound |

| Amino Group Geometry | Pyramidalized, with the N atom out of the plane of the aromatic ring. |

| C-N Bond Orientation | Tilted with respect to the plane of the aromatic ring. |

| Isopropyl Group Conformation | Rotated to minimize steric interactions with the amino group and the ring. |

| Overall Molecular Shape | Non-planar due to significant steric hindrance. |

This table is based on theoretical expectations for sterically hindered anilines and awaits specific computational verification for this compound.

The electronic properties of this compound are significantly influenced by its substituents. The amino group is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. However, the steric hindrance from the two ortho-isopropyl groups can inhibit the coplanarity of the amino group with the ring, thereby reducing the extent of this resonance stabilization.

The isopropyl and tert-butyl groups are both electron-donating through an inductive effect. These alkyl groups push electron density into the aromatic ring, further increasing its nucleophilicity. Computational studies on similar substituted anilines have shown that electron-donating groups raise the energy of the Highest Occupied Molecular Orbital (HOMO) and have a smaller effect on the Lowest Unoccupied Molecular Orbital (LUMO), thus reducing the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally correlates with increased reactivity.

The electrostatic potential map of the molecule, which can be calculated using quantum chemical methods, would likely show a region of high electron density (negative potential) around the nitrogen atom of the amino group, making it the primary site for electrophilic attack. However, this site is sterically shielded by the ortho-isopropyl groups. The aromatic ring itself is also activated towards electrophilic substitution, though the ortho positions are sterically inaccessible.

Table 2: Predicted Electronic Properties and Substituent Effects

| Property | Predicted Effect of Substituents |

| HOMO Energy | Increased due to electron-donating effects of alkyl and amino groups. |

| LUMO Energy | Less significantly affected compared to the HOMO. |

| HOMO-LUMO Gap | Reduced, suggesting higher reactivity compared to unsubstituted aniline (B41778). |

| Electron Density | Increased on the aromatic ring and the nitrogen atom. |

| Reactivity | The nitrogen atom is the most nucleophilic center, but it is sterically hindered. The aromatic ring is activated for electrophilic attack, but the ortho positions are blocked. |

These predictions are based on established principles of substituent effects and require specific calculations for quantitative validation.

Reaction Mechanism Elucidation Using Computational Methods

Computational chemistry is an invaluable tool for investigating the mechanisms of reactions involving highly hindered molecules like this compound, where experimental studies can be challenging.

For reactions involving the amino group, such as N-alkylation or N-acylation, the steric hindrance posed by the two ortho-isopropyl groups would be expected to significantly increase the activation energy of the reaction. Transition state theory calculations can be used to locate the transition state structures and compute their energies. For a bimolecular reaction, the transition state would likely be highly crowded, leading to a high energetic barrier.

In the case of electrophilic aromatic substitution, the bulky substituents would direct incoming electrophiles away from the ortho positions. While the para position is electronically activated by the amino group, it is occupied by the tert-butyl group. Therefore, electrophilic substitution on the aromatic ring of this compound is expected to be very difficult. Computational analysis of the transition states for electrophilic attack at different positions on the ring would confirm the high energy barriers associated with these pathways.

By mapping the potential energy surface, computational methods can explore various possible reaction pathways and identify the most favorable ones. For reactions at the amino group, an exploration of the energy landscape would likely reveal a high-energy pathway for direct approach of a reactant. Alternative, multi-step mechanisms might be more favorable, though still likely to be slow due to steric constraints.

For instance, in a reaction with a strong base, deprotonation of the amino group could occur, forming a highly reactive anilide intermediate. The energy landscape for the subsequent reaction of this anilide would be different from that of the neutral aniline and could potentially open up new reaction pathways. Computational exploration of such landscapes can provide a detailed, step-by-step understanding of the reaction mechanism.

Prediction of Spectroscopic Parameters for Structural Characterization

Computational methods can predict various spectroscopic properties of this compound, which can be used to aid in its experimental characterization.

DFT calculations can provide reliable predictions of ¹H and ¹³C NMR chemical shifts. For this compound, the predicted ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the NH₂ protons, and the protons of the isopropyl and tert-butyl groups. The chemical shifts of the aromatic protons would be influenced by the electron-donating effects of the substituents. The predicted ¹³C NMR spectrum would show characteristic signals for the different carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being particularly sensitive to the electronic effects of the substituents.

Vibrational frequencies corresponding to IR and Raman spectra can also be calculated. The predicted IR spectrum would show characteristic absorption bands for the N-H stretching and bending vibrations of the amino group, as well as vibrations associated with the aromatic ring and the alkyl substituents.

Finally, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The predicted spectrum would show absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands would be influenced by the substituents on the aniline ring.

Table 3: Predicted Spectroscopic Data

| Spectrum | Predicted Key Features |

| ¹H NMR | Signals for aromatic protons, NH₂ protons, and distinct signals for isopropyl (septet and doublet) and tert-butyl (singlet) protons. |

| ¹³C NMR | Resonances for all unique carbon atoms, with aromatic carbons showing shifts indicative of electron-richness. |

| IR | N-H stretching bands (around 3300-3500 cm⁻¹), C-H stretching bands (around 2850-3000 cm⁻¹), and aromatic C=C stretching bands (around 1500-1600 cm⁻¹). |

| UV-Vis | Absorption maxima corresponding to π-π* transitions, likely red-shifted compared to unsubstituted aniline due to the electron-donating substituents. |

These predictions are based on typical ranges for the respective spectroscopic techniques and would require specific calculations for precise values.

Modeling of Ligand-Metal Interactions and Catalytic Cycles

Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of ligand-metal interactions and the mechanisms of catalytic cycles. For sterically demanding ligands such as this compound, theoretical investigations provide insights that are often difficult to obtain through experimental methods alone. Density Functional Theory (DFT) is a particularly powerful method for modeling the geometric and electronic structure of metal complexes, as well as for mapping the potential energy surfaces of reaction pathways. These computational studies are crucial for understanding the role of the ligand in stabilizing metal centers, modulating their reactivity, and ultimately influencing the efficiency and selectivity of a catalytic process.

The bulky nature of the this compound ligand, with its tert-butyl group in the para position and two isopropyl groups in the ortho positions, imposes significant steric hindrance around the coordinating nitrogen atom. This steric bulk is a key feature that influences the coordination geometry of the resulting metal complex. Computational models can precisely quantify this steric influence through parameters such as ligand cone angles and the percentage of buried volume (%VBur), which describes the space occupied by the ligand around the metal center. These calculations help in rationalizing experimentally observed phenomena, such as the preference for lower coordination numbers and the stabilization of reactive intermediates.

Furthermore, theoretical models can probe the electronic effects of the ligand on the metal center. The electron-donating nature of the aniline moiety, influenced by its alkyl substituents, can be quantified through various computational analyses, such as Natural Bond Orbital (NBO) analysis. This provides information on charge distribution, orbital interactions, and the nature of the metal-ligand bond, revealing the extent of sigma-donation from the ligand to the metal. The interplay between these steric and electronic factors is critical in determining the catalytic activity of the corresponding metal complexes.

In the context of catalytic cycles, computational modeling can be employed to investigate each elementary step, including oxidative addition, transmetalation, migratory insertion, and reductive elimination. By calculating the activation energies and reaction thermodynamics for each step, researchers can identify the rate-determining step of a catalytic reaction and understand how the ligand's properties influence it. For instance, the steric bulk of this compound can promote the reductive elimination step, which is often crucial for catalyst turnover in cross-coupling reactions.

A variety of computational techniques are utilized to model these complex systems. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the nature of the bonds within the metal complex, distinguishing between covalent and electrostatic interactions. Energy Decomposition Analysis (EDA) can further dissect the interaction energy between the ligand and the metal into distinct components, such as electrostatic attraction, Pauli repulsion, and orbital interaction energies. These detailed analyses provide a comprehensive picture of the bonding and reactivity within these catalytic systems.

The following table provides a hypothetical illustration of the type of data that can be generated from computational studies on a palladium complex of this compound, which could be involved in a cross-coupling reaction.

| Parameter | Value | Method | Significance |

| Pd-N Bond Length | 2.15 Å | DFT (B3LYP/def2-TZVP) | Indicates the strength and nature of the ligand-metal bond. |

| Ligand Cone Angle | 175° | DFT | Quantifies the steric bulk of the ligand around the metal center. |

| NBO Charge on Pd | +0.25 e | NBO Analysis | Reflects the electronic effect of the ligand on the metal's charge. |

| Oxidative Addition Barrier | 15.2 kcal/mol | DFT (Transition State Search) | Energy required for the initial step of the catalytic cycle. |

| Reductive Elimination Barrier | 10.5 kcal/mol | DFT (Transition State Search) | Energy required for the final product-forming step. |

| Overall Reaction Energy | -25.8 kcal/mol | DFT | Indicates the thermodynamic favorability of the catalytic cycle. |

Detailed research findings from computational studies on analogous bulky aniline ligands have demonstrated that the steric and electronic properties of the ligand are critical in tuning the catalytic activity. For example, in palladium-catalyzed cross-coupling reactions, bulky ligands have been shown to facilitate the reductive elimination step, leading to higher turnover frequencies nih.govtcichemicals.com. Computational models have corroborated these experimental findings by showing a lower activation barrier for reductive elimination with bulkier ligands nih.gov.

The insights gained from these theoretical investigations are invaluable for the rational design of new catalysts. By understanding the structure-activity relationships at a molecular level, chemists can systematically modify the ligand structure to enhance catalytic performance for specific applications. For instance, modifying the electronic properties of the aniline ring or adjusting the size of the ortho-substituents can lead to catalysts with improved activity, selectivity, and stability.

Advanced Spectroscopic Characterization of 4 Tert Butyl 2,6 Di Propan 2 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. For a sterically crowded molecule such as 4-tert-Butyl-2,6-di(propan-2-yl)aniline, NMR provides critical information about the electronic environment of each atom and the dynamic processes occurring within the molecule.

Probing Steric Environment and Rotational Barriers

The structure of this compound features two bulky isopropyl groups ortho to the amino group. This arrangement creates significant steric hindrance, which restricts the rotation around the C-N bond connecting the aniline (B41778) nitrogen to the aromatic ring. This restricted rotation, along with nitrogen inversion, can be studied using dynamic NMR (DNMR) spectroscopy. nih.gov By monitoring the NMR spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of a dynamic process, such as bond rotation, increases. From this data, the energy barrier (activation enthalpy) for the rotation can be calculated. nih.gov In highly substituted anilines, the steric clash between the ortho substituents and the amino group leads to a higher rotational barrier compared to less substituted anilines.

Applications of ¹H, ¹³C, and Other Relevant Nuclei NMR

¹H and ¹³C NMR are the most common NMR techniques for characterizing organic compounds. While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of the closely related compound, 2,6-diisopropylaniline (B50358), and the known effects of a para-tert-butyl substituent. nih.govchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The aromatic protons would appear as a singlet due to the symmetrical substitution pattern. The methine (CH) protons of the two isopropyl groups will appear as a septet, coupled to the twelve equivalent methyl (CH₃) protons, which will appear as a doublet. The nine protons of the tert-butyl group will give a sharp singlet, and the amino (NH₂) protons will also produce a singlet, which may be broad.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The symmetry of the molecule means that some carbon atoms are chemically equivalent. One would expect to see signals for the four distinct types of aromatic carbons, the methine and methyl carbons of the isopropyl groups, and the quaternary and methyl carbons of the tert-butyl group.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.2 | s | Ar-H |

| ¹H | ~3.5 | s (broad) | -NH₂ |

| ¹H | ~3.0 | septet | -CH(CH₃)₂ |

| ¹H | ~1.3 | s | -C(CH₃)₃ |

| ¹H | ~1.2 | d | -CH(CH₃)₂ |

| ¹³C | ~145 | s | Ar-C (C-NH₂) |

| ¹³C | ~142 | s | Ar-C (C-tert-butyl) |

| ¹³C | ~135 | s | Ar-C (C-isopropyl) |

| ¹³C | ~122 | s | Ar-CH |

| ¹³C | ~34 | s | -C(CH₃)₃ |

| ¹³C | ~31 | s | -C(CH₃)₃ |

| ¹³C | ~28 | s | -CH(CH₃)₂ |

This table is based on predicted values and data from analogous compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysisnih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic isopropyl and tert-butyl groups will be observed just below 3000 cm⁻¹, while aromatic C-H stretches appear above 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to bands in the 1500-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the aromatic ring and the C-C bonds of the alkyl substituents are expected to produce strong signals in the Raman spectrum.

Expected Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3450 - 3350 | N-H stretch (asymmetric & symmetric) | IR |

| 3100 - 3000 | Aromatic C-H stretch | IR, Raman |

| 2980 - 2850 | Aliphatic C-H stretch | IR, Raman |

| 1600 - 1450 | Aromatic C=C stretch | IR, Raman |

| 1385 - 1365 | C-H bend (tert-butyl & isopropyl) | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determinationnih.gov

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. libretexts.org

For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of sterically hindered anilines is often dominated by cleavages of the bulky alkyl groups. A common fragmentation pathway is the loss of a methyl radical (•CH₃, mass 15) from an isopropyl or tert-butyl group to form a stable carbocation, resulting in an [M-15]⁺ peak. Another likely fragmentation is the loss of an entire isopropyl group (mass 43), leading to an [M-43]⁺ peak. This alpha-cleavage is characteristic of amines. libretexts.orgmiamioh.edu

Expected Mass Spectrometry Fragments

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 247 | [M]⁺ | Molecular Ion |

| 232 | [M-15]⁺ | Loss of a methyl radical (•CH₃) |

| 204 | [M-43]⁺ | Loss of an isopropyl radical (•CH(CH₃)₂) |

X-ray Crystallography for Solid-State Structural Analysis of Derivativesredalyc.org

While obtaining a suitable single crystal of the parent aniline can be challenging, derivatives are often more amenable to crystallization. X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformation.

Elucidating Crystal Packing and Intermolecular Interactions

Crystallographic Data for a Representative Derivative

| Parameter | Example: [Ni(C₅₀H₄₆N₂O₄)] nih.gov |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Interactions | C-H···O, C-H···π |

This table presents data for a derivative to illustrate the principles of solid-state packing.

The electronic absorption and emission properties of aromatic amines are intrinsically linked to their molecular structure. The position and intensity of UV-Vis absorption bands, as well as the characteristics of any fluorescence emission, are sensitive to the nature and arrangement of substituents on the aromatic ring.

For a molecule like this compound, the electronic transitions would primarily involve the π-electron system of the benzene (B151609) ring and the non-bonding electrons of the amino group. The presence of bulky isopropyl groups at the ortho positions (2 and 6) would be expected to cause significant steric hindrance. This steric strain can lead to a twisting of the amino group out of the plane of the aromatic ring, which would, in turn, affect the extent of conjugation between the nitrogen lone pair and the π-system. This disruption of coplanarity typically results in a hypsochromic (blue) shift of the main absorption bands and a decrease in their intensity (hypochromic effect) compared to a planar aniline derivative.

Similarly, the fluorescence properties, including the emission wavelength and quantum yield, would be highly dependent on the molecular geometry and the electronic nature of the excited state. Steric hindrance can influence the excited-state lifetime and the non-radiative decay pathways, thereby affecting the fluorescence quantum yield.

While detailed experimental data for the target compound is elusive, the study of related derivatives provides some insight. For instance, research on other sterically hindered anilines and their derivatives often focuses on their use as ligands in coordination chemistry or as precursors for materials with specific photophysical properties. However, without direct experimental measurements for this compound, any discussion of its specific spectroscopic behavior remains speculative.

To provide the requested detailed analysis, including data tables of absorption maxima, molar absorptivity, emission maxima, and fluorescence quantum yields, experimental studies on this compound and its simple derivatives would need to be conducted.

Q & A

Q. What are the recommended experimental protocols for synthesizing 4-tert-Butyl-2,6-di(propan-2-yl)aniline in laboratory settings?

- Methodological Answer : Synthesis typically involves a multi-step approach, including alkylation of aniline derivatives under controlled conditions. Use Design of Experiments (DOE) to optimize parameters like temperature, catalyst loading, and reaction time. DOE minimizes experimental runs while maximizing data quality, as demonstrated in analogous aniline derivative syntheses . Key steps include:

- Step 1 : Preparation of the tert-butyl-substituted intermediate via Friedel-Crafts alkylation.

- Step 2 : Di-isopropylation using a palladium catalyst under inert atmosphere.

- Step 3 : Purification via column chromatography or recrystallization.

Safety protocols (e.g., handling air-sensitive reagents) must align with SDS guidelines for structurally similar compounds .

Q. How should researchers handle safety concerns when working with this compound?

- Methodological Answer : While direct safety data for this compound is limited, analogous aromatic amines (e.g., 2,6-di(propan-2-yl)aniline) require:

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : Confirm substitution patterns (e.g., tert-butyl and isopropyl groups via H and C NMR).

- HPLC-MS : Quantify purity and detect byproducts.

- Elemental Analysis : Validate empirical formula (CHN).

Cross-validate data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory, DFT) with reaction path search algorithms to:

- Predict intermediates and transition states in alkylation or coupling reactions.

- Optimize catalysts by simulating electronic interactions between the substrate and metal complexes.

Tools like the ICReDD framework enable feedback loops where experimental data refine computational models, accelerating reaction discovery .

Q. What strategies address discrepancies in catalytic activity data across studies involving this compound?

- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., solvent polarity, trace moisture). Mitigate via:

Q. How can researchers optimize reactor design for scaling up reactions involving this compound?

- Methodological Answer : Apply principles from Reaction Fundamentals and Reactor Design (CRDC subclass RDF2050112):

- Batch vs. Flow Reactors : Evaluate based on reaction exothermicity and mixing efficiency.

- Computational Fluid Dynamics (CFD) : Model heat/mass transfer to prevent hotspots in large-scale syntheses.

- In-line Analytics : Implement PAT (Process Analytical Technology) for continuous quality control .

Q. What advanced purification techniques resolve challenges in isolating this compound from complex mixtures?

- Methodological Answer : Use membrane separation technologies (CRDC subclass RDF2050104) for high-resolution purification:

- Nanofiltration : Separate by molecular weight in non-polar solvents.

- Crystallization Engineering : Tailor solvent mixtures (e.g., hexane/ethyl acetate) to enhance crystal yield.

Pair with hyphenated techniques like LC-NMR to track impurity profiles during purification .

Data Contradiction and Validation

Q. How should researchers validate conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Conduct systematic solubility studies using:

- Phase Diagrams : Map solubility vs. temperature in solvents like ethanol, toluene, and DMSO.

- Hansen Solubility Parameters : Compare experimental data with computational predictions.

- Reproducibility Tests : Replicate conditions from conflicting studies to identify hidden variables (e.g., humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.